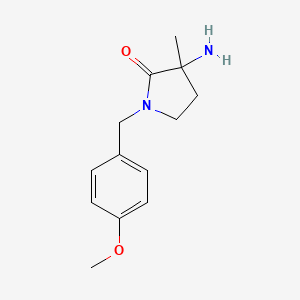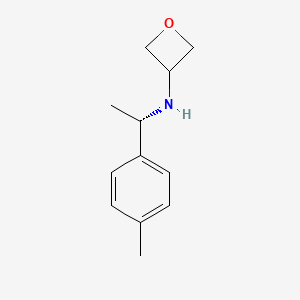
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxynaphthalen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxynaphthalen-2-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methoxynaphthyl moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxynaphthalen-2-yl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with the methoxynaphthyl moiety using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxynaphthyl moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the Fmoc protecting group.
Substitution: Nucleophilic substitution reactions can take place at the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxynaphthalen-2-yl)propanoic acid is used in peptide synthesis as a protecting group for amino acids.
Biology
In biological research, this compound can be used to study protein interactions and enzyme mechanisms by incorporating it into synthetic peptides.
Medicine
In medicine, it may be used in the development of peptide-based drugs, where the Fmoc group protects the amino acid during synthesis and is later removed to yield the active peptide.
Industry
Industrially, the compound is used in the large-scale synthesis of peptides and other complex organic molecules.
Mechanism of Action
The mechanism by which ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxynaphthalen-2-yl)propanoic acid exerts its effects involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further reactions.
Comparison with Similar Compounds
Similar Compounds
Boc (tert-Butyloxycarbonyl) Protected Amino Acids: Similar to Fmoc-protected amino acids but use a different protecting group.
Cbz (Carbobenzyloxy) Protected Amino Acids: Another type of protecting group used in peptide synthesis.
Uniqueness
The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxynaphthalen-2-yl)propanoic acid lies in its combination of the Fmoc protecting group and the methoxynaphthyl moiety, which provides specific reactivity and stability advantages in synthetic applications.
Properties
Molecular Formula |
C29H25NO5 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxynaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C29H25NO5/c1-34-21-13-12-19-14-18(10-11-20(19)16-21)15-27(28(31)32)30-29(33)35-17-26-24-8-4-2-6-22(24)23-7-3-5-9-25(23)26/h2-14,16,26-27H,15,17H2,1H3,(H,30,33)(H,31,32)/t27-/m1/s1 |
InChI Key |
NBKUQDNGLBEQTN-HHHXNRCGSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,8-Tetrahydro-pyrazo[1,5-a][1,4]diazepin-9-one](/img/structure/B15278353.png)
amine](/img/structure/B15278359.png)

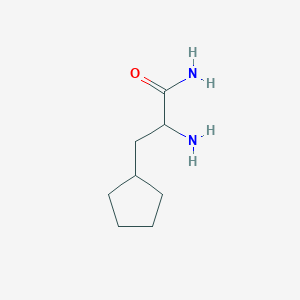


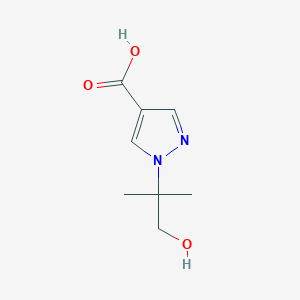
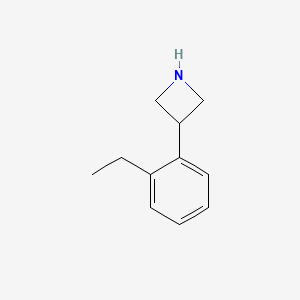
![tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate](/img/structure/B15278394.png)
![3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15278402.png)

